VAL-201 is classified as a small molecule peptide and is currently under development by ValiRx PLC. Its primary indication is for prostate cancer, but research is also exploring its potential applications in breast and ovarian cancers . The compound has shown promise in targeting steroid-receptor-dependent signaling pathways, which are often implicated in various malignancies.
The synthesis of VAL-201 involves peptide chemistry techniques that allow for the precise assembly of amino acid sequences. While specific synthetic methods are proprietary, it is known that the compound is designed to be stable at low pH levels, which is advantageous for oral administration. Current developments include formulating VAL-201 into nanoparticles to enhance its bioavailability when delivered through the gastrointestinal tract .
VAL-201's molecular structure consists of a sequence of amino acids designed to mimic the interaction domain of the androgen receptor with Src. Detailed structural data on VAL-201 may not be widely available due to its proprietary nature, but it has been characterized as having an intermediate metabolic clearance rate in human liver microsomes, with a half-life of approximately 49 minutes .
VAL-201 engages in specific biochemical interactions that inhibit the association between the androgen receptor and Src after androgen binding. This inhibition does not interfere with receptor-dependent transcriptional activity, which distinguishes it from traditional androgen therapies that often have significant side effects. The compound's mechanism allows it to suppress DNA synthesis without blocking beneficial receptor functions .
The mechanism of action for VAL-201 involves its ability to disrupt the signaling pathway mediated by the androgen receptor and Src. By mimicking the natural peptide sequence involved in this interaction, VAL-201 effectively inhibits tumor growth while preserving normal cellular functions associated with androgen receptor activity.
Although specific physical and chemical properties of VAL-201 are not extensively documented, its classification as a peptide suggests several characteristics:
The half-life and metabolic clearance rates indicate that VAL-201 can be effectively utilized in therapeutic settings without rapid degradation.
The primary application of VAL-201 is as a therapeutic agent for castration-resistant prostate cancer. Its unique mechanism offers potential benefits over existing treatments by minimizing side effects associated with hormonal therapies. Additionally, ongoing research is exploring its efficacy against other metastatic cancers such as breast, endometrial, and ovarian cancers, indicating a broader therapeutic potential beyond prostate cancer .
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3